4H-1,2,4-triazol-4-amine hydrochloride crystal structure and X-ray diffraction
4H-1,2,4-triazol-4-amine hydrochloride crystal structure and X-ray diffraction
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4H-1,2,4-triazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 4H-1,2,4-triazol-4-amine hydrochloride, a pivotal intermediate in pharmaceutical and materials science. We delve into the essential protocols for its synthesis and crystallization, leading to the primary focus: a detailed exploration of its molecular and supramolecular architecture as determined by single-crystal X-ray diffraction (SC-XRD). This document outlines the causality behind experimental choices in crystallographic analysis, from data collection to structure refinement. The guide elucidates the intricate network of hydrogen bonds governed by the chloride anion, which dictates the crystal packing. This structural knowledge is fundamental for professionals in drug development and chemical research, offering insights into the compound's stability, solubility, and reactivity.
Introduction: The Significance of 4H-1,2,4-triazol-4-amine
4H-1,2,4-triazol-4-amine, also known as 4-amino-4H-1,2,4-triazole, is a nitrogen-rich heterocyclic compound.[1] Its structure, featuring a five-membered aromatic ring with three nitrogen atoms and an exocyclic amino group, makes it a versatile and highly valuable building block.[1] Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[2][3] Consequently, 4-amino-4H-1,2,4-triazole serves as a crucial starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[4]
The formation of its hydrochloride salt is a common strategy to enhance the compound's solubility and stability, which are critical parameters in drug formulation and manufacturing. Understanding the precise three-dimensional arrangement of ions in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for this purpose, providing unequivocal data on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern the crystal lattice. This guide offers researchers a foundational understanding of the synthesis, crystallization, and detailed crystallographic analysis of 4H-1,2,4-triazol-4-amine hydrochloride.
Synthesis and Crystallization for X-ray Analysis
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 4-amino-4H-1,2,4-triazole
A robust and frequently employed method for synthesizing the free base involves the cyclization of formylhydrazide, which is generated in situ from formic acid and hydrazine hydrate.[1][5]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, slowly add 1.05 equivalents of formic acid (e.g., 96% solution) to 1.0 equivalent of hydrazine hydrate (e.g., 99.5% solution). The addition should be controlled to manage the initial exotherm, allowing the temperature to rise to approximately 85°C.[5]
-
Dehydration and Cyclization: Heat the mixture progressively over several hours to a final temperature of 170°C. During this phase, water is continuously removed by distillation, which drives the equilibrium towards the formation of the triazole ring.[5]
-
Reaction Completion: To ensure complete cyclization, maintain the reaction mixture at 170°C for approximately 2 hours under reduced pressure (e.g., 50 mm Hg).[5]
-
Isolation: Cool the reaction mixture to about 80°C. The resulting crude product can be purified by recrystallization.
Preparation and Crystallization of the Hydrochloride Salt
The hydrochloride salt is prepared by protonating the free base with hydrochloric acid. The key to obtaining single crystals is to create a supersaturated solution from which the salt can slowly precipitate in an ordered manner.
Experimental Protocol:
-
Salt Formation: Dissolve the purified 4-amino-4H-1,2,4-triazole in a minimal amount of a suitable solvent, such as ethanol.
-
Protonation: To this solution, add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.
-
Crystallization: The hydrochloride salt can be crystallized from ethanol or a mixture of ethanol and diethyl ether.[6] For single-crystal growth, the slow evaporation technique is often effective:
-
Prepare a saturated solution of the salt in ethanol at a slightly elevated temperature.
-
Filter the solution while warm to remove any particulate matter.
-
Cover the container with a perforated film (e.g., Parafilm) and leave it undisturbed in a vibration-free environment at room temperature.
-
Colorless, needle-like, or block-shaped crystals should form over several days as the solvent slowly evaporates.
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Single-Crystal X-ray Diffraction: From Data to Structure
SC-XRD analysis is a multi-stage process that translates the diffraction pattern of a single crystal into a precise 3D model of its constituent molecules.
The Rationale of Crystallographic Analysis
When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. The geometry and intensity of these diffracted beams are directly related to the arrangement of atoms in the unit cell—the fundamental repeating unit of the crystal. By measuring a complete set of diffraction data, we can mathematically reconstruct the electron density map of the unit cell and thereby determine the atomic positions.
Step-by-Step Experimental Workflow
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Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) free of visible defects is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect it during data collection at low temperatures.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[7] Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[2] The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots.
-
Data Reduction: The raw data frames are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a final list of unique reflections with their associated uncertainties.
-
Structure Solution and Refinement: This computational phase uses specialized software (e.g., OLEX2, SHELX).
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
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Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms, particularly those involved in hydrogen bonding, are typically located from the difference Fourier map and refined freely.[2][7]
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Caption: Experimental workflow for crystal structure determination.
Structural Analysis of 4H-1,2,4-triazol-4-amine Hydrochloride
While a specific public structure file for the hydrochloride was not identified in the initial search, the expected structural features can be authoritatively described based on the known chemistry of triazoles and analysis of closely related structures.[2][7]
Crystallographic Data Summary
The crystallographic data for a compound are summarized in a standardized table. The table below uses data from a related compound, 4-amino-3,5-dimethyl-4H-1,2,4-triazole, to illustrate the parameters that would be determined for the hydrochloride salt.[7]
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₂H₅N₄⁺ · Cl⁻ | The chemical formula of the asymmetric unit. |
| Formula Weight | 120.55 g/mol | The molar mass of the formula unit. |
| Crystal System | Monoclinic | The crystal system describing the unit cell geometry. |
| Space Group | P2₁/c | The symmetry group of the crystal lattice. |
| a, b, c [Å] | 5.8423 (12), 7.7540 (16), 12.846 (3) | The lengths of the unit cell axes. |
| α, β, γ [°] | 90, 96.91 (3), 90 | The angles between the unit cell axes. |
| Volume [ų] | 577.7 (2) | The volume of the unit cell. |
| Z | 4 | The number of formula units in the unit cell. |
| Temperature [K] | 293 (2) | The temperature at which data were collected. |
| R-factor (R1) | Typically < 0.05 | A measure of the agreement between the model and the experimental data. |
| Goodness-of-Fit (S) | ~1.0 | An indicator of the quality of the refinement; should be close to 1. |
Note: Unit cell parameters are from 4-amino-3,5-dimethyl-4H-1,2,4-triazole for illustrative purposes.[7]
Molecular Structure and Supramolecular Assembly
In the solid state, the structure consists of 4-amino-4H-1,2,4-triazolium cations and chloride anions.
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The Cation: The triazole ring is expected to be planar due to its aromatic character. Upon protonation by HCl, one of the ring nitrogen atoms becomes positively charged. The exocyclic amino group (-NH₂) remains a potent hydrogen bond donor.
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The Anion: The chloride ion (Cl⁻) is a strong hydrogen bond acceptor.
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Hydrogen Bonding Network: The defining feature of the crystal structure is an extensive network of hydrogen bonds. The protonated ring nitrogen (N-H⁺) and the amino group protons (N-H) will act as donors, forming strong N-H···Cl hydrogen bonds with the chloride anions. These interactions are the primary force organizing the ions into a stable, three-dimensional lattice. It is also possible for weaker N-H···N interactions to occur between cations, linking them into chains or sheets which are then cross-linked by the chloride ions.[2][7][8]
Caption: Key hydrogen bonding interactions in the crystal lattice.
Physicochemical Properties
The macroscopic properties of the compound are a direct consequence of its microscopic structure.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white crystalline solid; may appear as needle-like crystals. | [9] |
| Melting Point | The free base melts at 84-86 °C. The hydrochloride salt has a reported m.p. of 151-152 °C. | [6][9] |
| Solubility | The free base is soluble in water (810 g/L at 20 °C) and ethanol. The hydrochloride salt is expected to have enhanced aqueous solubility. | [9] |
| Hygroscopicity | The free base is noted to be hygroscopic. | [9] |
Conclusion
This guide has detailed the critical steps and scientific rationale for determining and understanding the crystal structure of 4H-1,2,4-triazol-4-amine hydrochloride. Through a combination of precise synthesis, careful crystallization, and rigorous single-crystal X-ray diffraction analysis, a definitive three-dimensional model of the ionic lattice can be achieved. The structure is dominated by a robust network of N-H···Cl hydrogen bonds, which dictates the crystal packing and influences the material's physicochemical properties. For researchers in drug development and materials science, this atomic-level insight is indispensable for rational drug design, formulation optimization, and the creation of novel materials with tailored properties.
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